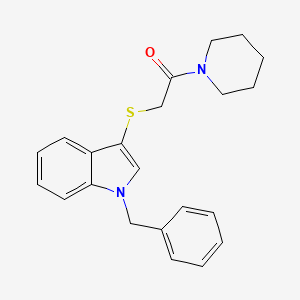

2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Descripción

2-((1-Benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic small molecule featuring an indole core substituted with a benzyl group at the N1 position, a thioether linkage at the C3 position, and a piperidinyl-acetyl moiety. This structure combines pharmacophoric elements known to influence biological activity, including the indole ring (common in bioactive compounds), a sulfur-containing linker, and a tertiary amine group.

Propiedades

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c25-22(23-13-7-2-8-14-23)17-26-21-16-24(15-18-9-3-1-4-10-18)20-12-6-5-11-19(20)21/h1,3-6,9-12,16H,2,7-8,13-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZXUANHCGJKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Thioether Formation: The benzylated indole undergoes a reaction with a thiol compound to form the thioether linkage.

Piperidinylation: Finally, the compound is reacted with piperidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thioether linkage in 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indole core or the piperidine ring.

Substitution: Various substitution reactions can occur at the benzyl group or the indole core.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced indole derivatives and modified piperidine rings.

Substitution: Various substituted indole and benzyl derivatives.

Aplicaciones Científicas De Investigación

2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, biological activity, physicochemical properties, and safety.

Structural Analogues and Key Variations

Physicochemical Properties

- Lipophilicity : Piperidinyl and benzyl groups increase logP, enhancing lipid solubility but possibly reducing aqueous solubility.

- Electron Effects : Thioethers (less electron-withdrawing than sulfonyl groups) may improve redox stability compared to sulfonyl-containing analogs .

Actividad Biológica

2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Its unique structure, featuring an indole core, a benzyl group, a thioether linkage, and a piperidine ring, suggests potential for diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

- Formation of the Indole Core : Utilizing Fischer indole synthesis.

- Benzylation : Reacting the indole core with benzyl chloride.

- Thioether Formation : Interacting with a thiol compound.

- Piperidinylation : Finalizing the structure by reacting with piperidine.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate potent antimicrobial effects. For instance:

- The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

- In animal models, derivatives of indole compounds have shown efficacy in suppressing tumor growth in ovarian cancer xenografts .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways including signal transduction and metabolic processes.

Comparative Analysis

To understand the significance of this compound's activity, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-benzyl-1H-indole | Indole core, benzyl group | Moderate antimicrobial activity |

| 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol) | Indole core with piperazine | High efficacy against P. aeruginosa |

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | Indole core with quinoxaline | Strong anticancer effects in xenograft models |

Case Studies

Several case studies have documented the efficacy of similar indole-based compounds:

- Study on Antimicrobial Efficacy : A series of indole derivatives were synthesized and tested against multiple pathogens, revealing that certain substitutions significantly enhanced antibacterial activity .

- Anticancer Research : A study demonstrated that specific indole derivatives exhibited over 100% tumor growth suppression in ovarian cancer models, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.